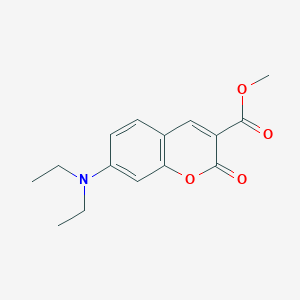
Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate
Vue d'ensemble
Description
“Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate” is a chemical compound that belongs to the coumarin family . It is also known as 7-Diethylamino-4-methylcoumarin . This compound is potentially useful as a laser dye . It is a crystalline powder with a beige to purple color .
Synthesis Analysis
The synthesis of coumarin derivatives has been a topic of interest for many researchers due to their valuable biological and pharmaceutical properties . The Pechmann coumarin synthesis method is one of the commonly used methods for synthesizing coumarin derivatives . The influence of various Lewis acids on the reaction has been discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins have been explored .Molecular Structure Analysis
The molecular structure of “Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate” is determined by its molecular formula C14H17NO2 . The optimized molecular geometry, vibrational assignments, and other spectral calculations can be performed using Density Functional Theory (DFT) at different functional levels .Chemical Reactions Analysis
The chemical reactions involving “Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate” can be influenced by various factors such as temperature and solvents . These derivatives show remarkable fluorescence properties, so they can be utilized as LASER dyes .Physical And Chemical Properties Analysis
“Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate” is a crystalline powder . It has a melting point of 70°C to 73°C . It is slightly soluble in water and soluble in nearly all common organic solvents .Applications De Recherche Scientifique
Detection of Metal Ions
Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate and its derivatives have been studied for their application in detecting various metal ions. These compounds have shown effectiveness in sensing ions like Cr3+ and Cu2+. For instance, a study by Mani et al. (2018) synthesized a probe from this compound that could detect Cr3+ in living cells, indicating potential applications in bioimaging and environmental monitoring (Mani et al., 2018). Similarly, Peng (2010) developed a fluorescent probe using a derivative of this compound for the selective detection of Cu2+ in aqueous solutions (Peng, 2010).
Fluorescent Sensing in Biological Samples
This chemical compound has also been utilized in the development of fluorescent probes for biological applications. Wani et al. (2016) reported the use of a coumarin–pyrene based probe for the selective detection of Cu2+ ion, which could be used as a potential fluorescent sensor in biological samples (Wani et al., 2016).
Theoretical Studies on Photophysical Properties
Theoretical studies have also been conducted to understand the photophysical properties of derivatives of Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate. Xia et al. (2021) carried out a time-dependent density functional theory (TDDFT) study on coumarin-carbohydrazone and coumarin-thiocarbohyhydrazone derivatives to analyze their absorption and fluorescence properties, offering insights into their potential applications in optical materials and sensors (Xia et al., 2021).
Molecular Structure Analysis
The analysis of molecular structures of derivatives is another area of research. Ashraf et al. (2012) investigated the crystal and molecular structure of a related compound, which could provide valuable information for further applications in materials science (Ashraf et al., 2012).
Safety and Hazards
The safety data sheet for 7-Diethylamino-4-methylcoumarin indicates that it can cause skin irritation and serious eye irritation . In case of eye contact, it is advised to rinse immediately with plenty of water for at least 15 minutes and get medical attention . If it comes in contact with skin, it should be washed off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Propriétés
IUPAC Name |
methyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-16(5-2)11-7-6-10-8-12(14(17)19-3)15(18)20-13(10)9-11/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEXJHKRLWTKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



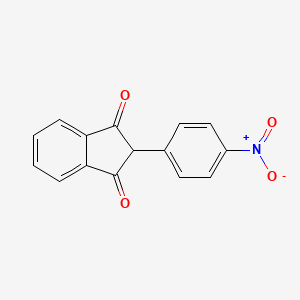
![3-[(2,4-Difluorobenzenesulfonyl)methyl]aniline](/img/structure/B3364432.png)
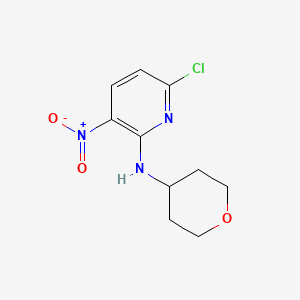
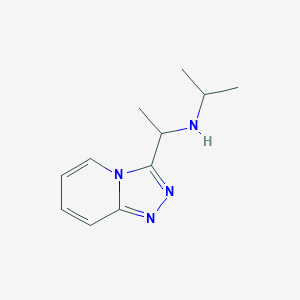

![(Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B3364471.png)
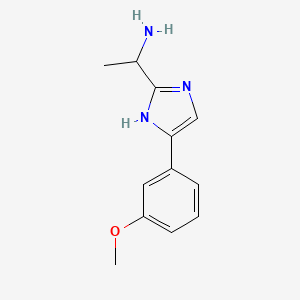
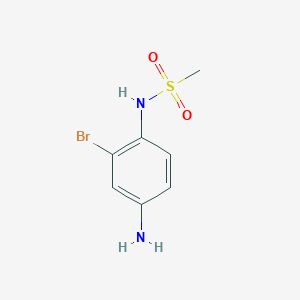
![1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B3364480.png)

![1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B3364490.png)
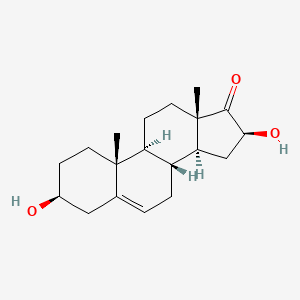
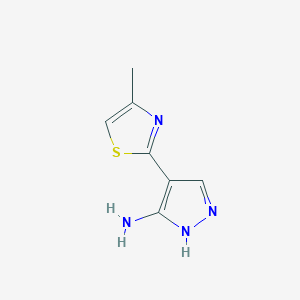
![Palladium, chloro[2'-(dicyclohexylphosphino-kappaP)-N,N-dimethyl[1,1'-biphenyl]-2-amine][2-[1-[(4-methylphenyl)imino-kappaN]ethyl]ferrocenyl-kappaC]-,](/img/structure/B3364529.png)